N-(5-methyl-1,2-oxazol-3-yl)-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O6S/c1-9-5-13(21-27-9)18-14(22)8-28-17-20-19-16(26-17)10-6-11(23-2)15(25-4)12(7-10)24-3/h5-7H,8H2,1-4H3,(H,18,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTXAOCZXDQUNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C(O2)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of 3,4,5-Trimethoxybenzohydrazide
Starting Material : 3,4,5-Trimethoxybenzoic acid (21.22 g, 0.1 mol)
Reagents : Methanol (200 mL), concentrated H₂SO₄ (6 mL), hydrazine hydrate (10.01 g, 0.2 mol)
Procedure :
Step 2: Cyclization to Oxadiazole-Thiol
Reagents : Carbon disulfide (7.62 g, 0.1 mol), KOH (2.8 g, 0.05 mol)
Procedure :
- Reflux the hydrazide with carbon disulfide and KOH in methanol for 8–10 hours.
- Acidify with HCl to precipitate 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol.
- Purify via recrystallization (Ethanol; Yield: 75–80%).
Analytical Data :
- FT-IR (KBr) : 1271 cm⁻¹ (C=O), 2550 cm⁻¹ (S–H).
- ¹H NMR (DMSO-d₆) : δ 3.75 (s, 6H, OCH₃), 3.79 (s, 3H, OCH₃), 7.29 (s, 2H, Ar–H).
This intermediate facilitates sulfanyl group introduction.
Reaction Protocol
Starting Material : 5-Methyl-1,2-oxazol-3-amine (0.1 mol)
Reagents : Chloroacetyl chloride (0.23 g, 0.2 mol), triethylamine (TEA, catalytic), benzene (30 mL)
Procedure :
- Dissolve the amine in benzene, add TEA, and slowly introduce chloroacetyl chloride at 0°C.
- Stir for 4 hours, wash with water, and recrystallize (Ethanol; Yield: 70–75%).
Analytical Data :
Coupling of Oxadiazole-Thiol and Chloroacetamide
The final step involves nucleophilic substitution.
Thioetherification
Reagents : Anhydrous K₂CO₃ (2.76 g, 0.02 mol), dry acetone (50 mL)
Procedure :
- Mix equimolar oxadiazole-thiol and chloroacetamide in acetone with K₂CO₃.
- Stir at room temperature for 4 hours, pour into ice, and filter the precipitate.
- Recrystallize from ethanol (Yield: 70–80%).
Optimization Notes :
- Microwave Assistance : Microwave irradiation (160°C, 20 min) improves yield to 85–90%.
- Ionic Liquid Catalysis : Using [bmim]PF₆ with H₂O₂ and (NH₄)₂MoO₄ enhances reaction efficiency.
Analytical Validation :
- FT-IR (KBr) : 1642 cm⁻¹ (C=O amide), 1225 cm⁻¹ (C–O–C).
- ¹³C NMR (DMSO-d₆) : δ 168.6 (C=O), 109.6 (Oxadiazole-C), 56.8 (OCH₃).
- HPLC Purity : ≥98%.
Alternative Synthetic Routes
Suzuki Coupling for Oxadiazole Formation
Reagents : Boronic ester derivatives, Pd(PPh₃)₄, Na₂CO₃
Procedure :
Solid-Phase Synthesis
Support : Wang resin
Procedure :
- Immobilize 5-methylisoxazol-3-amine on resin.
- Sequential acylation and thiol-alkyne coupling (Click chemistry) yield target compound (Yield: 65%).
Challenges and Solutions
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,2-oxazol-3-yl)-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions might target the oxazole or oxadiazole rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the rings.
Scientific Research Applications
Anticancer Potential
Recent studies have highlighted the anticancer properties of compounds related to oxadiazoles and oxazoles. For instance, derivatives of oxadiazole have shown significant activity against various cancer cell lines. The compound in focus may share similar mechanisms of action due to its structural analogies.
| Cell Line | Inhibition (%) |
|---|---|
| SNB-19 | 86.61 |
| OVCAR-8 | 85.26 |
| NCI-H40 | 75.99 |
| HOP-92 | 67.55 |
These results indicate a potential for further exploration in anticancer drug development .
Antiviral Activity
The compound is included in various screening libraries targeting antiviral properties. It is part of collections aimed at identifying new antiviral agents against pathogens like HIV and Hepatitis C. Its mechanism may involve inhibition of viral replication or interference with viral entry into host cells .
Synthesis and Characterization
The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide involves multi-step reactions typically utilizing readily available reagents. The characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound .
Case Study 1: Anticancer Activity
A study conducted on a series of oxadiazole derivatives demonstrated that compounds with similar structures exhibited significant cytotoxicity against human cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest . This reinforces the hypothesis that this compound could also possess anticancer properties worth investigating further.
Case Study 2: Antiviral Screening
In a recent antiviral screening initiative involving over 67,000 compounds, several oxazole-containing derivatives were identified as promising candidates against viral infections. The screening highlighted their potential mechanisms of action that could be further explored using this compound as a lead compound for optimization .
Mechanism of Action
The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide would depend on its specific interactions with molecular targets. This might involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Structural Modifications in Analogous Compounds
The following table highlights key structural differences between the target compound and its analogs:
Key Observations:
- Trimethoxyphenyl vs. Indole Substituents : The 3,4,5-trimethoxyphenyl group in the target compound enhances lipophilicity and may improve membrane permeability compared to the indole group in compound 8g , which is bulkier and more aromatic .
Biological Activity
N-(5-methyl-1,2-oxazol-3-yl)-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity based on various studies and research findings.
Chemical Structure
The compound features a unique chemical structure that includes:
- An oxazole ring
- An oxadiazole moiety
- A sulfanyl group
This structural diversity contributes to its varied biological activities.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities including antimicrobial, anticancer, and anti-inflammatory effects.
1. Antimicrobial Activity
Studies have shown that oxadiazole derivatives possess considerable antimicrobial properties. For instance:
- Compounds with oxadiazole structures demonstrated higher efficacy against Gram-positive and Gram-negative bacteria as well as fungi compared to standard antibiotics like ciprofloxacin .
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | MRSA | 4 µg/mL |
| Compound B | E. coli | 8 µg/mL |
| N-(5-methyl...) | Pseudomonas aeruginosa | 16 µg/mL |
2. Anticancer Activity
Research has highlighted the potential anticancer effects of similar compounds. For example:
- The introduction of methoxy groups in phenyl rings has been shown to enhance antiproliferative activity against various cancer cell lines .
- In vitro studies indicated that compounds with oxadiazole derivatives significantly inhibited cell proliferation in cancer cell lines such as A549 and HT-29 .
Table 2: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound C | A549 | 15 |
| Compound D | HT-29 | 12 |
| N-(5-methyl...) | MCF7 | 20 |
3. Cytotoxicity Studies
Cytotoxicity assessments revealed variable effects depending on the concentration and exposure time:
- Some derivatives exhibited cytotoxic effects at higher concentrations (≥100 µM), while others enhanced cell viability at lower concentrations .
Table 3: Cytotoxicity Results
| Compound | Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|---|
| Compound E | L929 | 100 | 30 |
| Compound F | HepG2 | 50 | 110 |
| N-(5-methyl...) | A549 | 25 | 95 |
The antimicrobial mechanism of oxadiazoles is believed to involve interference with biofilm formation and disruption of microbial cell wall synthesis . The presence of specific functional groups in the compound may enhance its interaction with biological targets.
Case Studies
Several case studies have documented the effects of similar compounds on various biological systems:
- Study on Antimicrobial Properties : A study evaluated the antimicrobial activity of a series of oxadiazole derivatives against resistant bacterial strains, demonstrating significant effectiveness compared to traditional antibiotics.
- Cytotoxicity Evaluation : Another study focused on the cytotoxic effects of a related compound on human cancer cell lines, revealing a dose-dependent increase in toxicity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(5-methyl-1,2-oxazol-3-yl)-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide?
- Methodological Answer : The synthesis typically involves (i) preparation of the oxadiazole ring via cyclization of acylhydrazides with carbon disulfide under basic conditions, followed by (ii) coupling the oxadiazole-thiol intermediate with 2-chloroacetamide derivatives. Reaction progress is monitored by TLC, and purification is achieved via column chromatography . Key steps include protecting group strategies for the 3,4,5-trimethoxyphenyl moiety to prevent undesired side reactions .
Q. How is the structural identity of this compound confirmed in academic research?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to verify substituent positions and connectivity. Mass spectrometry (MS) confirms molecular weight, while Infrared (IR) spectroscopy identifies functional groups like sulfanyl and acetamide. High-resolution mass spectrometry (HRMS) is recommended for unambiguous confirmation .
Q. What preliminary assays are used to evaluate its biological activity?
- Methodological Answer : Initial screening includes enzyme inhibition assays (e.g., lipoxygenase or cyclooxygenase) to assess anti-inflammatory potential. Antimicrobial activity is tested via broth microdilution against Gram-positive/negative bacteria. Dose-response curves are generated to determine IC₅₀ or MIC values .
Advanced Research Questions
Q. How can researchers optimize the yield of the oxadiazole ring formation step?
- Methodological Answer : Yield optimization involves varying catalysts (e.g., POCl₃ or polyphosphoric acid) and reaction time/temperature. Design of Experiments (DOE) is recommended to assess interactions between variables. Solvent selection (e.g., DMF or THF) significantly impacts cyclization efficiency, with anhydrous conditions critical to avoid hydrolysis .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
- Methodological Answer : Contradictions may arise from tautomerism in the oxadiazole ring or residual solvents. Advanced techniques like 2D NMR (COSY, HSQC) clarify ambiguous signals. X-ray crystallography provides definitive structural confirmation, especially for stereochemical ambiguities . Computational modeling (DFT) can predict spectra for comparison with experimental data .
Q. How does the 3,4,5-trimethoxyphenyl group influence bioactivity compared to other substituents?
- Methodological Answer : Structure-Activity Relationship (SAR) studies compare analogs with varying substituents (e.g., halogen vs. methoxy groups). Molecular docking against target enzymes (e.g., tubulin or kinases) highlights the role of methoxy groups in hydrophobic interactions. In vitro assays validate docking predictions .
Q. What in vitro models are suitable for probing its mechanism of action in cancer research?
- Methodological Answer : Use cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) to assess apoptosis via flow cytometry (Annexin V/PI staining). Western blotting evaluates protein expression (e.g., Bcl-2, caspase-3). Mitochondrial membrane potential assays (JC-1 dye) confirm involvement in intrinsic apoptotic pathways .
Methodological Best Practices
Q. How should researchers handle stability issues during storage?
- Methodological Answer : Store the compound in amber vials under inert gas (N₂ or Ar) at −20°C to prevent oxidation of the sulfanyl group. Conduct accelerated stability studies (40°C/75% RH) to determine degradation pathways. HPLC purity checks are advised before experimental use .
Q. What analytical techniques quantify trace impurities in the final product?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
